molecular formula C30H63BO3 B1670164 Boric acid (H3BO3), tris(decyl) ester CAS No. 20236-81-1

Boric acid (H3BO3), tris(decyl) ester

Cat. No. B1670164
CAS RN: 20236-81-1
M. Wt: 482.6 g/mol
InChI Key: WAXLMVCEFHKADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boric acid, also known as hydrogen borate, boracic acid, and orthoboric acid, is a weak, monobasic Lewis acid of boron. It often appears as colorless crystals or a white powder that is soluble in water . Borate esters are organoboron compounds that are typically prepared by the stoichiometric condensation reaction of boric acid with alcohols .


Synthesis Analysis

Borate esters are generally synthesized through the condensation reaction of boric acid with alcohols . A dehydrating agent, such as concentrated sulfuric acid, is typically added to facilitate the reaction .


Molecular Structure Analysis

The molecular structure of boric acid is trigonal planar . The molecular formula of boric acid is BH3O3 .


Chemical Reactions Analysis

Boric acid is a weak acid that yields various borate anions and salts . It can react with alcohols to form borate esters . Borate esters form spontaneously when treated with diols such as sugars .


Physical And Chemical Properties Analysis

Boric acid is usually encountered as colorless crystals or a white powder that dissolves in water . It has a molar mass of 61.83 g/mol, a melting point of 170.9°C, and is nonflammable .

Scientific Research Applications

  • Organic Synthesis

    • Boric acid has been used as a catalyst in organic synthesis . It has shown its catalytic efficiency in various organic transformations such as amidation, esterification, Michael addition, transesterification, ipso-hydroxylation, Biginelli reaction, decarboxylation, halogenation reaction, condensation reactions, Friedel-Crafts reactions, Tishchenko reactions, reactions involving protection and deprotection of functional groups and multicomponent reactions involved in the synthesis of nitrogen and oxygen heterocycles .
    • The methods of application or experimental procedures vary depending on the specific reaction. For example, in amidation reactions, boric acid can act as a catalyst to facilitate the reaction between a carboxylic acid and an amine to form an amide .
    • The outcomes of these reactions also depend on the specific reaction. For instance, in amidation reactions, the result is the formation of an amide, which is a type of organic compound .
  • Green Catalyst for Organic Transformations

    • Boric acid has been recognized as a mild and efficient green catalyst for organic transformations . It is water-soluble, eco-friendly, and inexpensive, making it an attractive choice for various organic reactions .
    • The methods of application or experimental procedures in this context involve using boric acid as a catalyst in the reaction mixture. The specific procedures would depend on the particular organic transformation being carried out .
    • The outcomes of these reactions are the formation of the desired organic compounds in an environmentally friendly manner .
  • Borate Esters in Organic Chemistry

    • Borate esters, which can be formed from boric acid and alcohols, are used in organic chemistry . There are two main classes of borate esters: orthoborates, B(OR)3, and metaborates, B3O3(OR)3 .
    • The methods of application or experimental procedures involve the stoichiometric condensation reaction of boric acid with alcohols . A dehydrating agent, such as concentrated sulfuric acid, is typically added .
    • The outcomes of these reactions are the formation of borate esters, which can be purified by distillation . This procedure is used for analysis of trace amounts of borate and for analysis of boron in steel .
  • Borate Esters in Epoxide Polymerization Reactions

    • Metaborate esters show considerable Lewis acidity and can initiate epoxide polymerization reactions .
    • The methods of application or experimental procedures involve treating metaborate esters with epoxides .
    • The outcomes of these reactions are the formation of polymers .
  • Borate Esters in Suzuki Couplings

    • Trimethyl borate, a type of borate ester, is used as a precursor to boronic esters for Suzuki couplings .
    • The methods of application or experimental procedures involve the reaction of trimethyl borate with organohalides to form boronic esters .
    • The outcomes of these reactions are the formation of boronic esters, which are used in Suzuki couplings .
  • Borate Esters in Analytical Methods for Boric Acid

    • Borate esters form spontaneously when treated with diols such as sugars and the reaction with mannitol forms the basis of a titrimetric analytical method for boric acid .
    • The methods of application or experimental procedures involve the reaction of boric acid with mannitol .
    • The outcomes of these reactions are the formation of borate esters, which can be quantified to determine the amount of boric acid .
  • Preparation of Alkyl Borate Esters

    • Boric acid can be used to prepare alkyl borate esters . These esters are conveniently prepared by the stoichiometric condensation reaction of boric acid with alcohols .
    • The methods of application or experimental procedures involve the reaction of boric acid with alcohols in the presence of a dehydrating agent, such as concentrated sulfuric acid .
    • The outcomes of these reactions are the formation of alkyl borate esters, which can be purified by distillation . This procedure is used for analysis of trace amounts of borate and for analysis of boron in steel .
  • Qualitative Analysis of Boron

    • Borate esters, including those derived from boric acid, burn with a characteristic green flame . This property is used to determine the presence of boron in qualitative analysis .
    • The methods of application or experimental procedures involve burning the borate esters and observing the color of the flame .
    • The outcomes of these reactions are the identification of the presence of boron .
  • Preparation of Boronic Acids for Suzuki Couplings

    • Trimethyl borate, a type of borate ester, is used as a precursor to boronic esters for Suzuki couplings .
    • The methods of application or experimental procedures involve the reaction of trimethyl borate with organohalides to form boronic esters .
    • The outcomes of these reactions are the formation of boronic esters, which are used in Suzuki couplings .
  • Titrimetric Analytical Method for Boric Acid

    • Borate esters form spontaneously when treated with diols such as sugars and the reaction with mannitol forms the basis of a titrimetric analytical method for boric acid .
    • The methods of application or experimental procedures involve the reaction of boric acid with mannitol .
    • The outcomes of these reactions are the formation of borate esters, which can be quantified to determine the amount of boric acid .
  • Initiation of Epoxide Polymerization Reactions

    • Metaborate esters show considerable Lewis acidity and can initiate epoxide polymerization reactions .
    • The methods of application or experimental procedures involve treating metaborate esters with epoxides .
    • The outcomes of these reactions are the formation of polymers .
  • Preparation of Unsymmetrical Borate Esters

    • Unsymmetrical borate esters are prepared from alkylation of trimethyl borate .
    • The methods of application or experimental procedures involve the reaction of trimethyl borate with alkylating agents .
    • The outcomes of these reactions are the formation of unsymmetrical borate esters, which hydrolyze to boronic acids, used in Suzuki couplings .

properties

IUPAC Name

tris-decyl borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H63BO3/c1-4-7-10-13-16-19-22-25-28-32-31(33-29-26-23-20-17-14-11-8-5-2)34-30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXLMVCEFHKADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCCCCCCCCCC)(OCCCCCCCCCC)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H63BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066573
Record name Boric acid (H3BO3), tris(decyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boric acid (H3BO3), tris(decyl) ester

CAS RN

20236-81-1
Record name Decyl borate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20236-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyl borate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020236811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanol borate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Boric acid (H3BO3), tris(decyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Boric acid (H3BO3), tris(decyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridecyl orthoborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.641
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECYL BORATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71XMD664ZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Boric acid (H3BO3), tris(decyl) ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Boric acid (H3BO3), tris(decyl) ester
Reactant of Route 3
Boric acid (H3BO3), tris(decyl) ester
Reactant of Route 4
Boric acid (H3BO3), tris(decyl) ester
Reactant of Route 5
Reactant of Route 5
Boric acid (H3BO3), tris(decyl) ester
Reactant of Route 6
Boric acid (H3BO3), tris(decyl) ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.